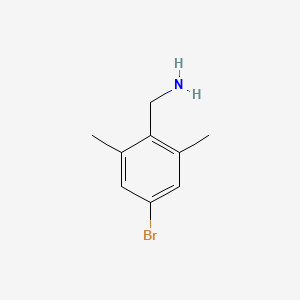
(4-Bromo-2,6-dimethylphenyl)methanamine
Overview
Description
“(4-Bromo-2,6-dimethylphenyl)methanamine” is a chemical compound with the CAS Number: 2253630-40-7 . It has a molecular weight of 250.57 . The IUPAC name for this compound is (4-bromo-2,6-dimethylphenyl)methanamine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2,6-dimethylphenyl)methanamine” is 1S/C9H12BrN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Bromo-2,6-dimethylphenyl)methanamine” is a powder that is stored at room temperature . It has a molecular weight of 250.57 .Scientific Research Applications
Antioxidant Properties and Synthesis
One study focused on the synthesis and antioxidant properties of derivatives related to (4-Bromo-2,6-dimethylphenyl)methanamine. Specifically, it explored the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives. These compounds demonstrated effective antioxidant power, showing potential for use due to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Chemical Synthesis and Organic Chemistry
Another area of application involves regio- and chemoselective bromination processes. Research has shown that depending on the brominating reagent and the nature of the solvent, bromine can be introduced at specific positions on the molecule, facilitating the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues. This process is crucial for creating important synthons in organic synthesis and preparing a variety of useful substances (Shirinian et al., 2012).
Photochemical Studies
Research into the photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water sheds light on the environmental fate of these compounds. The study demonstrated that the photochemical reaction rate of these ethers decreases with the decreasing number of bromine substituents, highlighting the importance of understanding the chemical behavior of such compounds in environmental contexts (Eriksson, Green, Marsh, & Bergman, 2004).
Analytical Chemistry Applications
In analytical chemistry, a solid sorbent has been developed for monitoring exposure to chlorine, showcasing an application of bromo-derivatives for environmental and safety monitoring. This sorbent, utilizing 2,6-dimethylphenol (DMP), sodium bromide, and sulfuric acid, highlights the versatility of brominated compounds in developing analytical methods for detecting and quantifying chemical agents (Rando & Poovey, 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRYJUNVNDQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284647 | |
| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)methanamine | |
CAS RN |
1114822-90-0 | |
| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)




![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)

![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)


![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
